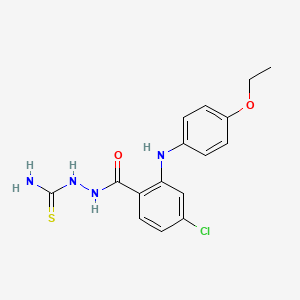
5-((4'-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4’-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylic acid, sodium salt is an azo compound characterized by the presence of azo groups (-N=N-) linking aromatic rings. These compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound is likely to have applications in various fields due to its structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4’-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-amino-8-hydroxy-6-sulpho-1-naphthylamine in the presence of nitrous acid, followed by coupling with 3,3’-dimethyl-4-aminobiphenyl. The resulting intermediate is then coupled with salicylic acid to form the final product. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters. Continuous flow processes and automated systems can enhance the efficiency and yield of the synthesis. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings and hydroxyl groups can be oxidized under specific conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens, nitro groups, or sulfonic acids in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a dye in various chemical processes, including textile dyeing and ink production
Biology
In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular structures and components.
Medicine
Industry
In addition to its use in dyes and pigments, the compound can be employed in the production of colored plastics, coatings, and other materials.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, such as proteins or nucleic acids. The azo groups and aromatic rings facilitate binding to these targets, leading to changes in their structure or function. The specific pathways involved depend on the application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in histology.
Sudan III: An azo dye used for staining lipids.
Uniqueness
The compound’s unique combination of functional groups, including the sulpho, hydroxyl, and carboxyl groups, distinguishes it from other azo dyes. These groups contribute to its solubility, stability, and binding properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
94022-44-3 |
|---|---|
Molekularformel |
C31H23N5Na2O7S |
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H25N5O7S.2Na/c1-16-11-18(4-8-25(16)34-33-21-6-10-27(37)23(14-21)31(39)40)19-5-9-26(17(2)12-19)35-36-30-24(32)7-3-20-13-22(44(41,42)43)15-28(38)29(20)30;;/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI-Schlüssel |
AWFQLSQKONAFRE-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



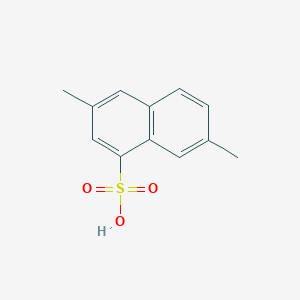
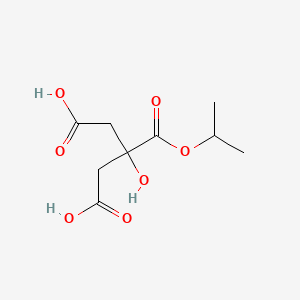
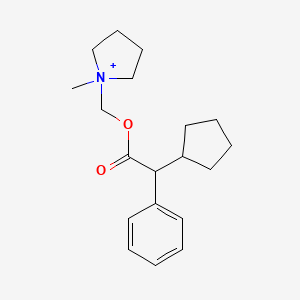
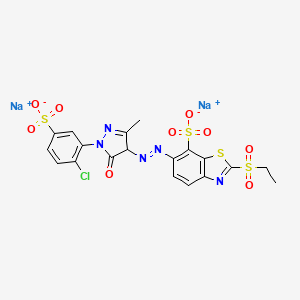
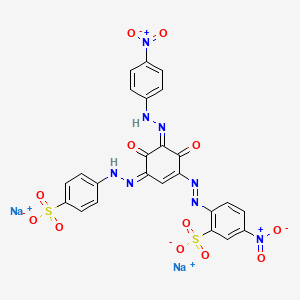
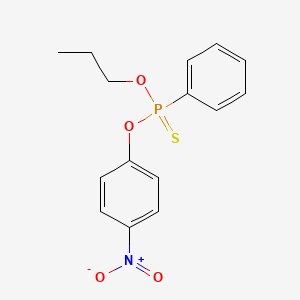
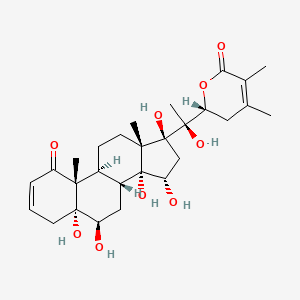

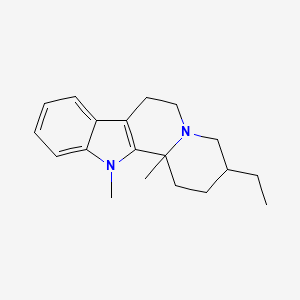

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)
